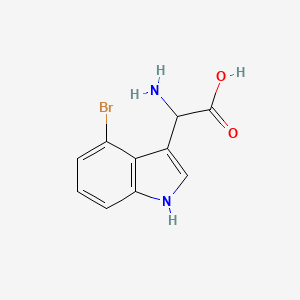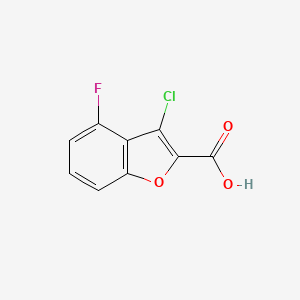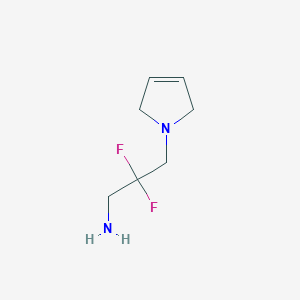
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a pyrrole ring and two fluorine atoms attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of a suitable pyrrole derivative with a difluoropropan-1-amine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness
3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H12F2N2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
3-(2,5-dihydropyrrol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C7H12F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-2H,3-6,10H2 |
InChI-Schlüssel |
BNIGMADGCREDLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCN1CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13174641.png)
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
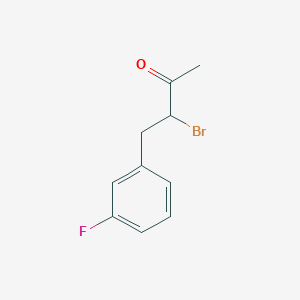
![Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174679.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
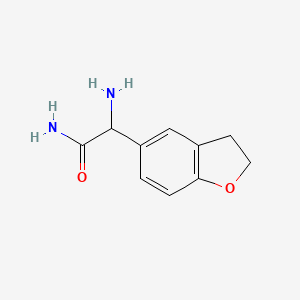

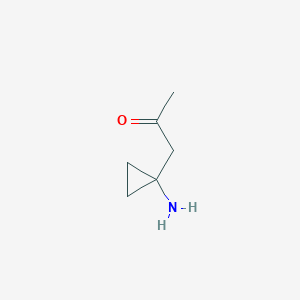
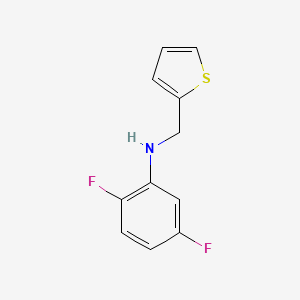
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
